1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene
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Overview
Description
1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene is an organic compound with a complex structure that includes nitro, phenylethynyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene can be synthesized through a series of organic reactions. One common method involves the Sonogashira coupling reaction, where 1-iodo-4-nitrobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 1-Amino-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene involves its interaction with molecular targets through its nitro and phenylethynyl groups. The nitro group can participate in redox reactions, while the phenylethynyl group can engage in π-π interactions with aromatic systems. These interactions can influence various molecular pathways, making the compound useful in different applications .
Comparison with Similar Compounds
1-Nitro-4-(phenylethynyl)benzene: Lacks the ethenyl group, making it less complex.
1-Nitro-4-(2-nitropropenyl)benzene: Contains an additional nitro group, altering its reactivity and applications.
Uniqueness: Its structure allows for multiple functionalization possibilities, making it a versatile compound in research and industry .
Properties
CAS No. |
669047-76-1 |
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Molecular Formula |
C22H15NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)ethenyl]-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H15NO2/c24-23(25)22-16-14-21(15-17-22)13-12-20-10-8-19(9-11-20)7-6-18-4-2-1-3-5-18/h1-5,8-17H |
InChI Key |
ICZVNFQILARJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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